

An In-depth Technical Guide to 2,3-Dimethyl-2cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2,3-Dimethyl-2-cyclopenten-1-one** (CAS No. 1121-05-7), a versatile cyclic ketone with applications in organic synthesis.[1] This document details its chemical and physical properties, safety data, and relevant experimental protocols for professionals in research and drug development.

Chemical Identification and Properties

2,3-Dimethyl-2-cyclopenten-1-one is a substituted cyclopentenone, a class of compounds recognized as highly reactive and versatile intermediates in organic chemistry.[1] Its structure, featuring a five-membered ring with methyl groups at the second and third positions, is a key building block in the synthesis of various organic molecules.[1]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	1121-05-7[1][2][3][4][5][6][7]
Molecular Formula	C7H10O[1][2][3][4][6][7]
Molecular Weight	110.15 g/mol [1][2][4][5][7][8]
IUPAC Name	2,3-dimethylcyclopent-2-en-1-one[6]
InChI Key	UZLQSPYGTUMKGS-UHFFFAOYSA-N[1][5][6]
Canonical SMILES	CC1=C(C(=O)CC1)C[3]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Liquid[4][5]
Boiling Point	80 °C at 13 hPa (10 mmHg)[4][5]
Density	0.968 g/mL at 25 °C[4][5]
Flash Point	72 °C (161.6 °F) - closed cup[4][5]
Refractive Index	1.490 at 20 °C[5][9]
Water Solubility	3136 mg/L at 25 °C (estimated)[9]
Storage Temperature	0-6 °C[3]

Safety and Handling

Comprehensive safety data for **2,3-Dimethyl-2-cyclopenten-1-one** is crucial for its proper handling in a laboratory setting. While some sources indicate a lack of complete GHS classification data, general precautions for handling laboratory chemicals should be strictly followed.[3][9] The compound is described as mildly toxic by ingestion, inhalation, and skin contact.[3]

Table 3: Hazard and Precautionary Information

Category	Information
General Handling	Avoid inhalation of vapor or mist.[4] Keep away from ignition sources and prevent the buildup of electrostatic charge.[4]
Personal Protective Equipment	Eyeshields, gloves, and a suitable respirator (e.g., type ABEK EN14387 filter) are recommended.[5]
Accidental Release	Remove all ignition sources. Avoid breathing vapors. Vapors can accumulate in low areas, forming explosive concentrations.[4]
Storage	Store in a combustible liquids cabinet.[5] Keep in a cool, well-ventilated place.[3]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer artificial respiration and consult a physician.[4]
- Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[4]
- Eye Contact: Flush eyes with water as a precautionary measure.[4]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[4]

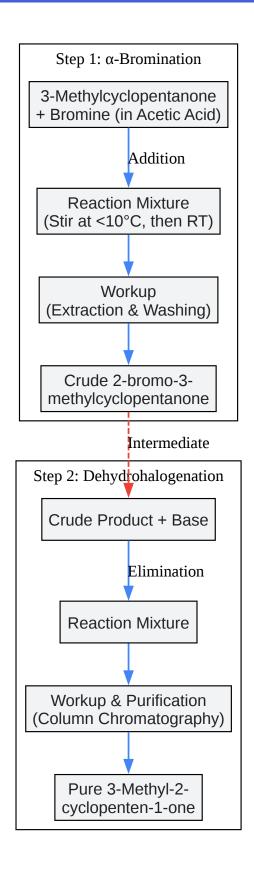
Experimental Protocols & Reactivity

The α,β -unsaturated ketone structure of **2,3-Dimethyl-2-cyclopenten-1-one** dictates its reactivity, making it a valuable substrate in various organic reactions.[1] It can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) at the β -carbon.[1] It also participates in cycloaddition reactions like the Diels-Alder reaction.[1]

While specific synthesis protocols for **2,3-Dimethyl-2-cyclopenten-1-one** are not extensively detailed in the provided search results, methodologies for structurally similar cyclopentenones offer valuable insights into common synthetic strategies.

Protocol 1: Synthesis of 3-Methyl-2-cyclopenten-1-one via Dehydrohalogenation

This protocol describes a two-step process involving α -halogenation of a saturated ketone followed by a base-induced elimination to create the double bond.[10]


Step 1: α-Bromination of 3-Methylcyclopentanone

- Dissolve 3-methylcyclopentanone (1 equivalent) in a suitable solvent such as glacial acetic acid.[10]
- Cool the solution in an ice bath to below 10 °C.[10]
- Slowly add a solution of bromine (1 equivalent) in glacial acetic acid with continuous stirring, maintaining the low temperature.[10]
- After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until the bromine color dissipates.[10]
- Pour the reaction mixture into a separatory funnel with cold water and diethyl ether.[10]
- Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[10]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain crude 2-bromo-3-methylcyclopentanone.[10]

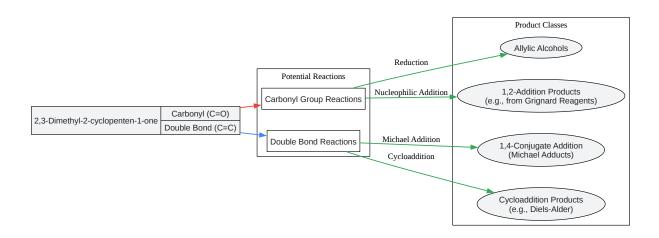
Step 2: Dehydrohalogenation

- The crude 2-bromo-3-methylcyclopentanone is treated with a base to induce an E2 elimination reaction, yielding 3-Methyl-2-cyclopenten-1-one.[10]
- After the reaction, the mixture is worked up by washing with 1 M hydrochloric acid, water, sodium bicarbonate solution, and brine.[10]
- The organic layer is dried, and the solvent is removed under reduced pressure.[10]
- The final product is purified using silica gel column chromatography.[10]

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Methyl-2-cyclopenten-1-one.

Protocol 2: Morita-Baylis-Hillman Reaction of 2-Cyclopenten-1-one


This protocol demonstrates a method for forming a carbon-carbon bond at the α -position of an enone, showcasing the reactivity of the cyclopentenone core.[11]

- The reaction involves the addition of 2-cyclopenten-1-one with an aldehyde, such as formalin.[11]
- A catalyst, typically a phosphine like tributylphosphine or dimethylphenylphosphine (10 mol%), is used.[11]
- The choice of solvent is critical, with an aqueous MeOH–CHCl₃ system providing excellent yields (e.g., 97% in 30 minutes).[11]
- This reaction yields a 2-hydroxymethyl-2-cyclopenten-1-one derivative, highlighting a key transformation for creating functionalized cyclopentane rings.[11]

Logical Relationships in Reactivity

The utility of **2,3-Dimethyl-2-cyclopenten-1-one** in synthetic chemistry stems from the distinct reactive sites within its structure. The logical relationship between its functional groups and potential transformations is a cornerstone of its application.

Click to download full resolution via product page

Caption: Reactivity pathways of 2,3-Dimethyl-2-cyclopenten-1-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,3-Dimethyl-2-cyclopenten-1-one | 1121-05-7 | Benchchem [benchchem.com]
- 2. 2,3-Dimethyl-2-cyclopenten-1-one, 99%, 1121-05-7 CookeChem [cookechem.com]
- 3. Page loading... [wap.guidechem.com]

- 4. 2,3-DIMETHYL-2-CYCLOPENTEN-1-ONE Safety Data Sheet [chemicalbook.com]
- 5. 2,3-Dimethyl-2-cyclopenten-1-one 99 1121-05-7 [sigmaaldrich.com]
- 6. 2-Cyclopenten-1-one, 2,3-dimethyl- [webbook.nist.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Cyclopenten-1-one, 2,3-dimethyl- | C7H100 | CID 14270 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-dimethyl-2-cyclopenten-1-one, 1121-05-7 [thegoodscentscompany.com]
- 10. benchchem.com [benchchem.com]
- 11. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dimethyl-2-cyclopenten-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074047#2-3-dimethyl-2-cyclopenten-1-one-cas-number-and-safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

